benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine
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Overview
Description
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is a complex organic compound that features a unique combination of benzyl, methyl, and pyrrolo[2,1-c][1,2,4]triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable pyrrolo[2,1-c][1,2,4]triazole derivative under controlled conditions. The reaction may require the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonic acid, methanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases, leading to altered cell signaling and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl-1,2,4-triazoles: These compounds share the triazole ring but differ in the substitution pattern and overall structure.
Imidazole Derivatives: Similar in having nitrogen-containing heterocycles, but with different ring structures and properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature fused heterocyclic rings and have been studied for their biological activities.
Uniqueness
Benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine is unique due to its specific combination of benzyl, methyl, and pyrrolo[2,1-c][1,2,4]triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17(10-12-6-3-2-4-7-12)11-14-16-15-13-8-5-9-18(13)14/h2-4,6-7H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATVRLFNPSRUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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